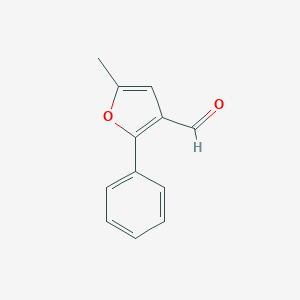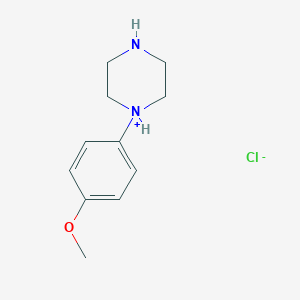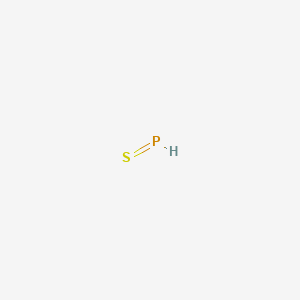![molecular formula C12H11N3 B127665 2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene CAS No. 143262-50-4](/img/structure/B127665.png)
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPTP is a bicyclic nitrogen-containing compound that has been synthesized using various methods.
作用機序
The mechanism of action of TPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer and virus cells. TPTP has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. TPTP has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the synthesis of RNA.
生化学的および生理学的効果
TPTP has been found to exhibit both biochemical and physiological effects. TPTP has been found to induce apoptosis, or programmed cell death, in cancer cells. TPTP has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. TPTP has been found to exhibit low toxicity in animal studies, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
The advantages of using TPTP in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using TPTP in lab experiments include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research involving TPTP. One area of research involves the development of new drugs based on TPTP, particularly for the treatment of cancer and viral infections. Another area of research involves the synthesis of new heterocyclic compounds using TPTP as a building block. TPTP can also be used as a catalyst in various organic reactions, and further research can be conducted to explore its potential applications in catalysis.
合成法
TPTP has been synthesized using various methods, including the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with formaldehyde and ammonia. Another method involves the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with acetaldehyde and ammonia. The synthesis of TPTP has also been achieved using other methods such as the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with paraformaldehyde and ammonia.
科学的研究の応用
TPTP has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. TPTP has been found to exhibit antitumor and antiviral activity, making it a potential candidate for the development of new drugs. TPTP has also been used as a building block for the synthesis of other heterocyclic compounds, such as pyrazoles and pyridazines. TPTP has been used as a catalyst in various organic reactions, including the synthesis of pyrroles and pyrazoles.
特性
CAS番号 |
143262-50-4 |
|---|---|
製品名 |
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6,8-9H,7H2,(H,13,14) |
InChIキー |
FKUVHYKSJPLKPX-UHFFFAOYSA-N |
異性体SMILES |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
SMILES |
C1C2C=CC1N3C4=CC=CC=C4N=C3N2 |
正規SMILES |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
同義語 |
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

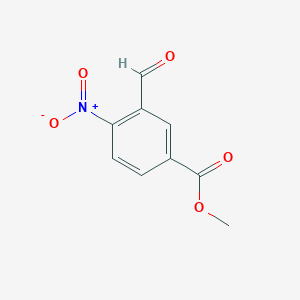

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
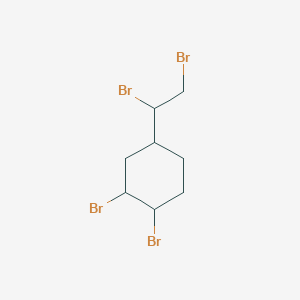

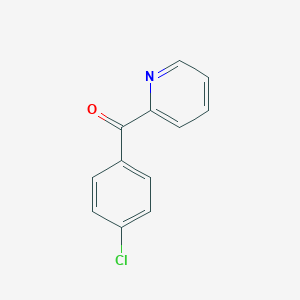

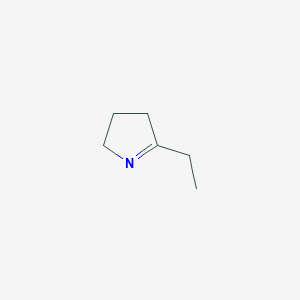
![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
